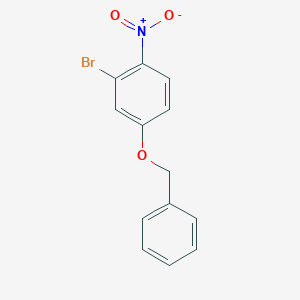
硫辛酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Sodium thioctate has a wide range of scientific research applications across various fields:
作用机制
Target of Action
Sodium thioctate, also known as sodium thiosulfate, is a sulfur donor used sequentially with sodium nitrite for the reversal of life-threatening acute cyanide poisoning . Its primary target is cytochrome a3 , a component of the cytochrome c oxidase complex in mitochondria .
Mode of Action
When administered with sodium nitrate, sodium thioctate acts as an antidote for the treatment of acute cyanide poisoning . Cyanide has a high affinity for cytochrome a3. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen . Sodium thioctate serves as a sulfur donor in rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide .
Biochemical Pathways
The biochemical pathway primarily affected by sodium thioctate is the rhodanese-catalyzed formation of thiocyanate . This pathway is crucial in the detoxification of cyanide, transforming it into a less toxic compound that can be safely excreted from the body .
Pharmacokinetics
Sodium thioctate is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium thioctate and their impact on bioavailability are still under investigation.
Result of Action
The primary result of sodium thioctate’s action is the detoxification of cyanide, thereby reversing life-threatening acute cyanide poisoning . It is also used to reduce the risk of ototoxicity associated with cisplatin .
Action Environment
The action of sodium thioctate can be influenced by environmental factors. For instance, it is relatively stable under normal conditions, but it may decompose under high temperatures . Therefore, it should be stored in a cool, dry place away from direct sunlight .
生化分析
Biochemical Properties
Sodium thioctate interacts with several enzymes and proteins. It has been shown to inhibit polymerase chain reaction (PCR) in cell cultures . Additionally, sodium thioctate inhibits glutamate dehydrogenase and α-glucosidase, enzymes involved in the metabolism of glucose and release of insulin, respectively .
Cellular Effects
Sodium thioctate has various effects on cellular processes. It induces endoplasmic reticulum (ER) stress-mediated apoptosis in hepatoma cells . It also inhibits NF-κB-dependent HIV-1 LTR activation .
Molecular Mechanism
The molecular mechanism of sodium thioctate involves a unique dynamic covalent ring-opening-polymerization . This process directs the dynamic supramolecular self-assembly of sodium thioctate, resulting in a layered structure with long-range order at both macroscopic and molecular scales .
Temporal Effects in Laboratory Settings
The effects of sodium thioctate can change over time in laboratory settings. For example, the highly dynamic polymeric network formed by sodium thioctate can be degraded into monomers and reformed by a water-mediated route, exhibiting full recyclability .
Metabolic Pathways
Sodium thioctate is involved in several metabolic pathways. As mentioned earlier, it inhibits glutamate dehydrogenase and α-glucosidase, enzymes involved in the metabolism of glucose and release of insulin .
Transport and Distribution
Sodium transporters play a crucial role in maintaining energy balance and normal physiological functions in the body .
Subcellular Localization
The subcellular localization of molecules can greatly influence their activity or function . For example, molecules can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
准备方法
Sodium thioctate can be synthesized through the reaction of thioctic acid with sodium hydroxide. The process involves dissolving thioctic acid in water and adding a sodium hydroxide solution to the mixture, resulting in the formation of sodium thioctate precipitate. The precipitate is then filtered, washed, and dried to obtain pure sodium thioctate . Industrial production methods often involve similar steps but on a larger scale, ensuring high purity and yield .
化学反应分析
Sodium thioctate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sodium thioctate can lead to the formation of disulfides, while reduction can yield thiols .
相似化合物的比较
Sodium thioctate can be compared with other sulfur-containing compounds such as sodium thiocyanate and sodium thiosulfate. While all these compounds contain sulfur, they differ in their chemical structures and applications:
Sodium thiocyanate (NaSCN): Used as a precursor in the synthesis of pharmaceuticals and specialty chemicals.
Sodium thiosulfate (Na2S2O3): Commonly used as an antidote for cyanide poisoning and in photographic processing.
Sodium thioctate is unique due to its strong antioxidant properties and its role as a cofactor in biological systems, making it valuable in both scientific research and therapeutic applications .
属性
CAS 编号 |
2319-84-8 |
|---|---|
分子式 |
C8H14NaO2S2 |
分子量 |
229.3 g/mol |
IUPAC 名称 |
sodium;5-(dithiolan-3-yl)pentanoate |
InChI |
InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10); |
InChI 键 |
YMRCBXUDLIHEKH-UHFFFAOYSA-N |
手性 SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] |
SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] |
规范 SMILES |
C1CSSC1CCCCC(=O)O.[Na] |
| 2319-84-8 | |
同义词 |
sodium thioctate; Sodium 5-(dithiolan-3-yl)pentanoate; Thioctic acid sodium salt; SODIUM LIPOATE; alpha-Lipoic Acid Sodium; ALPHALIPOICACIDSODIUMSALT; Sodium thioctate SODIUM LIPOATE |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





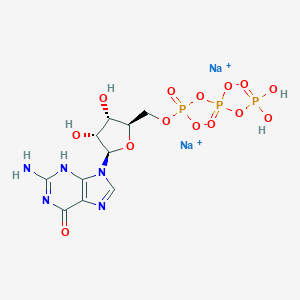
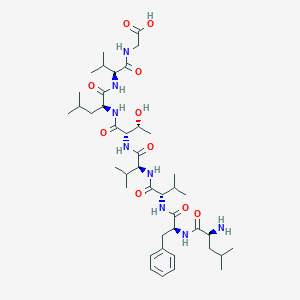
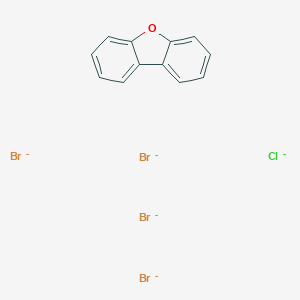
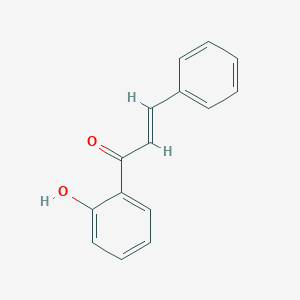

![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

